3,7-Dihydroxy-3',4',5'-trimethoxyflavone
Overview
Description
3,7-Dihydroxy-3',4',5'-trimethoxyflavone analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.
This compound is a hydroxyflavan.
Scientific Research Applications
Antimicrobial and Antifungal Activity
- Flavones, including derivatives similar to 3,7-Dihydroxy-3',4',5'-Trimethoxyflavone, have been reported to exhibit antimicrobial properties. For example, certain flavones isolated from Artemisia giraldii demonstrated antibiotic activity against a range of bacteria and fungi (Zheng, Tan, Yang, & Liu, 1996). Another study on flavonoids from Varthemia iphionoides found that compounds similar to this compound showed activity against fungi like Fusarium solani and Candida tropicalis (Afifi, Al-khalil, Abdul‐Haq, Mahasneh, Al‐Eisawi, Sharaf, Wong, & Schiff, 1991).
Antitumor and Antiviral Activities
- A study on Gardenia carinata identified flavones structurally similar to this compound, which exhibited cytotoxic activity against certain cell lines and inhibited DNA topoisomerase IIα, a key enzyme in cell proliferation. These compounds also showed anti-HIV-1 activity (Kongkum, Tuchinda, Pohmakotr, Reutrakul, Piyachaturawat, Jariyawat, Suksen, Yoosook, Kasisit, & Napaswad, 2012). Additionally, flavones isolated from Artemisia argyi, including those structurally related to this compound, were found to inhibit tumor cell proliferation and neovascularization, suggesting potential antitumor activity (Seo, Kang, Son, Kim, Lee, Kim, Chang, & Kwon, 2003).
Enzyme Inhibition
- Certain isoprenylated flavonoids, which are structurally akin to this compound, have been shown to exhibit inhibitory activity against enzymes such as prolyl endopeptidase and thrombin. These findings suggest potential applications in the development of enzyme inhibitors (Anis, Ahmed, Malik, Yasin, & Choudary, 2002).
Pharmacokinetics and Metabolism
- Understanding the metabolism of compounds like this compound is crucial for their potential therapeutic use. A study focused on identifying the metabolites of 5,7,3',4'-Tetramethoxyflavone (a related compound) in rat urine using isotope-labeling methods and ultrahigh-performance liquid chromatography-electrospray ionization-mass spectrometry, providing insights into the metabolic pathways of these flavones (Lu, Sheen, Hwang, & Wei, 2012).
Mechanism of Action
Target of Action
It is a hydroxyflavan , a class of compounds known to interact with various cellular targets.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3,7-Dihydroxy-3’,4’,5’-trimethoxyflavone . .
Biochemical Analysis
Biochemical Properties
3,7-Dihydroxy-3’,4’,5’-trimethoxyflavone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, 3,7-Dihydroxy-3’,4’,5’-trimethoxyflavone can modulate cellular responses to external stimuli. Additionally, it interacts with antioxidant enzymes, enhancing their activity and thereby contributing to the reduction of oxidative stress within cells .
Cellular Effects
The effects of 3,7-Dihydroxy-3’,4’,5’-trimethoxyflavone on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant genes. This activation helps protect cells from oxidative damage. Furthermore, 3,7-Dihydroxy-3’,4’,5’-trimethoxyflavone has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis .
Molecular Mechanism
At the molecular level, 3,7-Dihydroxy-3’,4’,5’-trimethoxyflavone exerts its effects through various mechanisms. One key mechanism involves its binding interactions with specific biomolecules. For instance, this compound can bind to the active sites of enzymes, leading to their inhibition or activation. It also influences gene expression by interacting with transcription factors, thereby modulating the transcription of target genes. Additionally, 3,7-Dihydroxy-3’,4’,5’-trimethoxyflavone can affect the stability and degradation of proteins by interacting with ubiquitin-proteasome pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,7-Dihydroxy-3’,4’,5’-trimethoxyflavone have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that 3,7-Dihydroxy-3’,4’,5’-trimethoxyflavone can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and inhibition of inflammatory responses .
Dosage Effects in Animal Models
The effects of 3,7-Dihydroxy-3’,4’,5’-trimethoxyflavone vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation. At high doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
3,7-Dihydroxy-3’,4’,5’-trimethoxyflavone is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450s, which facilitate its biotransformation into various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within cells. The compound’s metabolism also affects its bioavailability and overall pharmacokinetics .
Transport and Distribution
The transport and distribution of 3,7-Dihydroxy-3’,4’,5’-trimethoxyflavone within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions play a crucial role in determining the compound’s cellular and tissue distribution .
Subcellular Localization
The subcellular localization of 3,7-Dihydroxy-3’,4’,5’-trimethoxyflavone is influenced by various factors, including targeting signals and post-translational modifications. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on its interactions with targeting signals. Its activity and function can be modulated by these localizations, affecting cellular processes such as gene expression, energy production, and protein synthesis .
Properties
IUPAC Name |
3,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-22-13-6-9(7-14(23-2)18(13)24-3)17-16(21)15(20)11-5-4-10(19)8-12(11)25-17/h4-8,19,21H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNGYVOYOVPWBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347275 | |
Record name | 3,7-Dihydroxy-3',4',5'-trimethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132594-09-3 | |
Record name | 3,7-Dihydroxy-3',4',5'-trimethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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